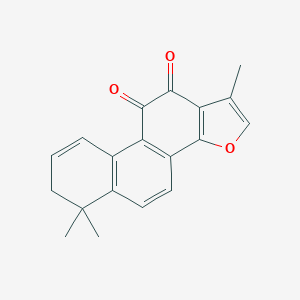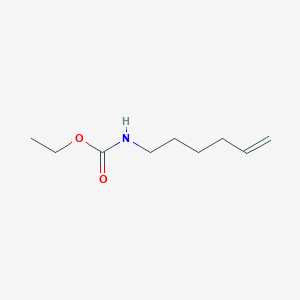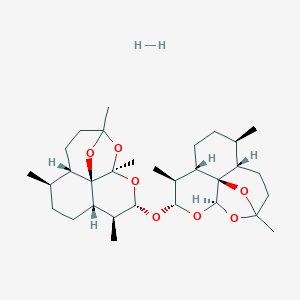
Beddqe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beddqe is a naturally occurring compound that has gained attention in the scientific community due to its potential therapeutic effects. It is a member of the family of compounds known as alkaloids and is found in certain plants, including the Beddqe plant.
Wirkmechanismus
The exact mechanism of action of Beddqe is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the NF-kB pathway and the MAPK pathway. It has also been shown to activate certain enzymes, including SIRT1 and AMPK, which are involved in cellular metabolism and energy production.
Biochemische Und Physiologische Effekte
Beddqe has been found to have numerous biochemical and physiological effects in the body. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to improve insulin sensitivity, enhance mitochondrial function, and promote autophagy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Beddqe in lab experiments is that it is a naturally occurring compound, which makes it easier to obtain and study. However, one of the limitations is that it can be difficult to isolate and purify the compound, which can make it challenging to study its effects.
Zukünftige Richtungen
There are numerous future directions for research on Beddqe. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Another area of interest is its role in aging and longevity, as research has shown that Beddqe may have anti-aging effects. Additionally, more research is needed to fully understand the mechanism of action of Beddqe and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, Beddqe is a naturally occurring compound that has potential therapeutic effects. It has been the subject of numerous scientific studies and has been found to have anti-inflammatory, antioxidant, and anticancer properties. While there are still many questions surrounding the mechanism of action of Beddqe, its potential as a therapeutic agent for various diseases, as well as its anti-aging effects, make it an area of interest for future research.
Synthesemethoden
Beddqe can be synthesized in the laboratory using various methods. One of the most common methods involves the extraction of Beddqe from the Beddqe plant, followed by purification and isolation of the compound. Other methods include chemical synthesis and fermentation.
Wissenschaftliche Forschungsanwendungen
Beddqe has been the subject of numerous scientific studies due to its potential therapeutic effects. Research has shown that Beddqe has anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have beneficial effects on the cardiovascular system and the nervous system.
Eigenschaften
CAS-Nummer |
120224-11-5 |
|---|---|
Produktname |
Beddqe |
Molekularformel |
C31H50O7 |
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
molecular hydrogen;(4S,5R,8S,9S,10S,12R,13R)-1,5,9,12-tetramethyl-10-[[(4S,5R,8S,9S,10S,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-yl]oxy]-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane |
InChI |
InChI=1S/C31H48O7.H2/c1-16-8-10-22-18(3)24(33-26-30(22)20(16)12-14-27(5,35-26)37-30)32-25-19(4)23-11-9-17(2)21-13-15-28(6)36-29(7,34-25)31(21,23)38-28;/h16-26H,8-15H2,1-7H3;1H/t16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27?,28?,29-,30-,31-;/m1./s1 |
InChI-Schlüssel |
URVNDLQWACSOET-UDEMOETASA-N |
Isomerische SMILES |
[HH].C[C@@H]1CC[C@H]2[C@@H]([C@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(O4)C)O[C@@H]5[C@H]([C@@H]6CC[C@H]([C@H]7[C@]68[C@](O5)(OC(O8)(CC7)C)C)C)C)C |
SMILES |
[HH].CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)OC5C(C6CCC(C7C68C(O5)(OC(O8)(CC7)C)C)C)C)C |
Kanonische SMILES |
[HH].CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)OC5C(C6CCC(C7C68C(O5)(OC(O8)(CC7)C)C)C)C)C |
Synonyme |
BEDDQE bis(epideoxydihydroqinghaosu) ethe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



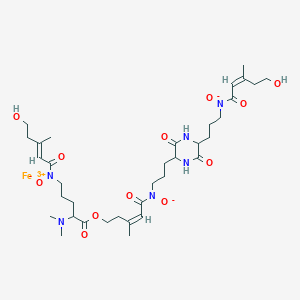
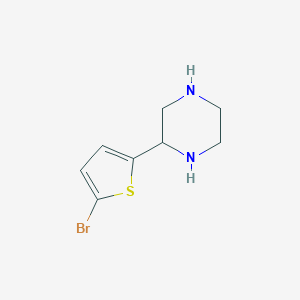


![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)



![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)
